

A Comparative Spectroscopic Analysis: 4-Chloronicotinaldehyde and Its Precursors

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Compound of Interest		
Compound Name:	4-Chloronicotinaldehyde	
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A detailed examination of the spectroscopic signatures of **4-Chloronicotinaldehyde** in contrast to its synthetic precursors—nicotinic acid, 4-hydroxynicotinic acid, and 4-chloronicotinic acid—provides valuable insights for researchers and professionals in drug development. This guide offers a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and pathway visualizations.

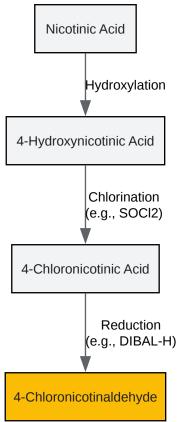
This guide presents a comprehensive spectroscopic comparison of **4-Chloronicotinaldehyde** with its common precursors. The data, summarized in clear, structured tables, highlights the key spectral shifts and fragmentation patterns that distinguish the final product from its synthetic antecedents. Detailed experimental methodologies for the cited spectroscopic techniques are provided to ensure reproducibility and further investigation.

Synthetic Pathway and Spectroscopic Workflow

The synthesis of **4-Chloronicotinaldehyde** can be achieved through a multi-step process starting from readily available precursors. A representative synthetic pathway, along with a generalized workflow for the spectroscopic analysis of these compounds, is illustrated below.



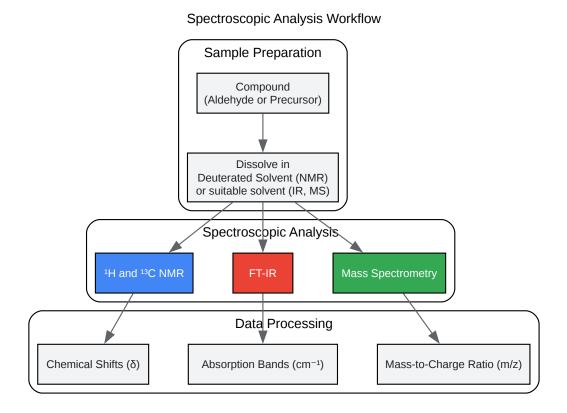
Synthetic Pathway to 4-Chloronicotinaldehyde



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Caption: Synthetic pathway from nicotinic acid to **4-Chloronicotinaldehyde**.





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Caption: General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Chloronicotinaldehyde** and its precursors.

Table 1: ¹H NMR Spectral Data (ppm)



Compound	H2	H4	H5	Н6	Other
Nicotinic Acid (DMSO-d ₆)	9.13 (s)	8.32 (d)	7.58 (dd)	8.83 (d)	13.5 (s, COOH)[1]
4- Hydroxynicoti nic Acid	Data not available in a comparable format	-	Data not available	Data not available	
4- Chloronicotini c Acid (DMSO-d ₆ , predicted)	8.92 (s)	-	7.66 (d)	8.64 (d)	13.83 (bs, СООН)[2]
4- Chloronicotin aldehyde	No experimental data found	-	No experimental data found	No experimental data found	

Table 2: 13C NMR Spectral Data (ppm)



Compoun d	C2	C3	C4	C5	C6	Other
Nicotinic Acid (DMSO-d ₆)	153.18	126.66	136.90	123.71	150.21	166.23 (COOH)
4- Hydroxynic otinic Acid	Data not available					
4- Chloronicot inic Acid	Data not available					
4- Chloronicot inaldehyde	No experiment al data found					

Table 3: FT-IR Spectral Data (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid/Aldehyde)	C=C, C=N Stretch	C-Cl Stretch
Nicotinic Acid	2500-3300 (broad)[3]	1696-1709[3]	1594[3]	-
4- Hydroxynicotinic Acid	Data not available	Data not available	Data not available	-
4-Chloronicotinic Acid	Data not available	Data not available	Data not available	Data not available
4- Chloronicotinalde hyde	-	Expected ~1700	Expected ~1600	Expected ~700- 800



Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment Ions
Nicotinic Acid	123	106 ([M-OH] ⁺), 78 ([M- COOH] ⁺)
4-Hydroxynicotinic Acid	139	95, 94, 93, 39[4]
4-Chloronicotinic Acid	157/159	Data not available
4-Chloronicotinaldehyde	141/143	No experimental data found

Experimental Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
- Data Acquisition and Processing: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition and Processing: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data was processed using the instrument's software.
- 3. Mass Spectrometry (MS)



- Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for GC-MS).
- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer operating at an ionization energy of 70 eV.
- Data Acquisition and Processing: The mass-to-charge ratios (m/z) of the resulting ions were recorded and plotted against their relative abundance.

Discussion of Spectroscopic Features

The spectroscopic data reveals distinct differences between **4-Chloronicotinaldehyde** and its precursors. In the ¹H NMR spectrum of nicotinic acid, the aromatic protons appear in the range of 7.58-9.13 ppm, with the acidic proton of the carboxyl group appearing as a broad singlet at a much higher chemical shift. For 4-chloronicotinic acid, the presence of the electron-withdrawing chlorine atom is predicted to shift the signals of the adjacent protons downfield.

The FT-IR spectra are characterized by the functional groups present. The precursors containing a carboxylic acid group exhibit a broad O-H stretching band and a strong C=O stretching absorption. In **4-Chloronicotinaldehyde**, the absence of the broad O-H band and the presence of a C-H stretching band characteristic of aldehydes (around 2720 cm⁻¹) would be key distinguishing features, alongside the C=O stretch of the aldehyde.

Mass spectrometry provides information on the molecular weight and fragmentation patterns. The molecular ion peaks of the chlorinated compounds will show a characteristic M+2 isotope peak for chlorine (³⁷Cl) with an intensity of approximately one-third of the main peak (³⁵Cl). The fragmentation of the carboxylic acid precursors often involves the loss of -OH and -COOH groups. For **4-Chloronicotinaldehyde**, characteristic fragmentation would likely involve the loss of the -CHO group and cleavage of the pyridine ring.

The lack of comprehensive experimental data for **4-Chloronicotinaldehyde** highlights an area for future research to fully characterize this important synthetic intermediate. The provided data for its precursors serves as a valuable reference for monitoring the progress of its synthesis and for the quality control of the final product.



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